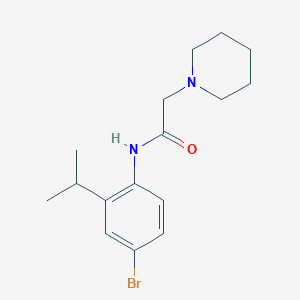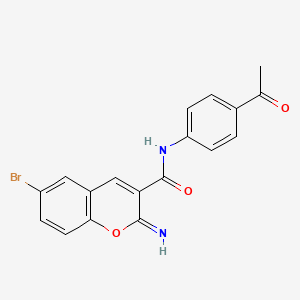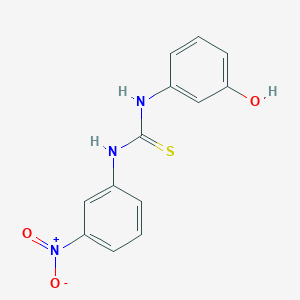
N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide
Descripción general
Descripción
N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide, also known as Brorphine, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound belongs to the class of opioids, which are known for their pain-relieving properties. Brorphine has shown promising results in preclinical studies, making it a subject of interest for further research.
Mecanismo De Acción
N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward. This mechanism of action is similar to other opioids, but this compound has a higher affinity for the mu-opioid receptor, which makes it more potent.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been found to have antitussive properties, which means it can suppress coughing. This compound's effects on the cardiovascular system are minimal, making it a potentially safer alternative to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low cardiovascular effects. However, it also has limitations, such as its short duration of action and potential for abuse. These limitations need to be taken into consideration when designing experiments with this compound.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide. One potential area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is the study of this compound's effects on addiction and withdrawal, which could lead to the development of new treatments for substance abuse disorders. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential for abuse.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-isopropylphenyl)-2-(1-piperidinyl)acetamide has potential applications in scientific research related to pain management, addiction, and opioid receptors. It has been shown to have a higher affinity for the mu-opioid receptor than other opioids like morphine and fentanyl. This makes it a potential candidate for developing new pain medications that are more effective and have fewer side effects.
Propiedades
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12(2)14-10-13(17)6-7-15(14)18-16(20)11-19-8-4-3-5-9-19/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBJGHZPQXGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]hexanamide](/img/structure/B4732130.png)
![4-[(6,7-dimethoxy-4-quinazolinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4732140.png)
![2-ethoxy-4-[(5-imino-3-methyl-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4732146.png)

![N-(2,3-dichlorophenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B4732155.png)


![N-[4-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4732167.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4732172.png)
![ethyl 2-{[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![(3,4-dichlorophenyl){3-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4732196.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)
![ethyl 4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4732223.png)
![N-allyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B4732225.png)
